1-Butyl-3-fluorobenzene
Overview
Description
1-Butyl-3-fluorobenzene is a chemical compound with the molecular formula C10H13F . It has a molecular weight of 152.21 and is a colorless to yellow liquid .
Molecular Structure Analysis
The molecular structure of 1-Butyl-3-fluorobenzene consists of a benzene ring with a butyl (four-carbon alkyl) group and a fluorine atom attached . The compound has a density of 1.0±0.1 g/cm³, a boiling point of 181.3±9.0 °C at 760 mmHg, and a vapor pressure of 1.2±0.3 mmHg at 25°C . The compound’s molar refractivity is 45.1±0.3 cm³ .
Physical And Chemical Properties Analysis
1-Butyl-3-fluorobenzene is a colorless to yellow liquid . It has a density of 1.0±0.1 g/cm³, a boiling point of 181.3±9.0 °C at 760 mmHg, and a vapor pressure of 1.2±0.3 mmHg at 25°C . The compound’s molar refractivity is 45.1±0.3 cm³ . It has a flash point of 55.2±6.2 °C and an index of refraction of 1.477 .
Scientific Research Applications
Application
1-Butyl-3-fluorobenzene can be used in Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy . This technique is used to study the molecular structure and chemical environment of fluorine-containing compounds .
Method
The 19F NMR spectra are obtained using a dedicated Thermo ScientificTM picoSpinTM 80 19F nuclear magnetic resonance spectrometer . The broader chemical shift range in 19F NMR helps resolve individual fluorine-containing functional groups, while the often large variable magnitude of 19F-19F and 1H-19F coupling provides additional insight into structural effects .
Results
The resulting 19F NMR spectrum is information-rich in molecular structure as well as associated chemical environment . The 19F NMR spectra are typically first-order in nature in that spin-spin coupling follows the n+1 rule for multiplicity .
2. Dielectric Relaxation
Application
1-Butyl-3-fluorobenzene can be used in the study of dielectric relaxation in mixtures with 1-butanol .
Method
The complex permittivity of 1-butanol and its mixtures with 1-Butyl-3-fluorobenzene over a range of concentration were obtained in the radio and lower microwave frequency range at constant temperature . A Vector Network Analyzer (VNA) operating in the frequency range 0.03 MHz to 3.0 GHz was used to obtain complex permittivity spectra .
Results
The results of this study are not explicitly mentioned in the source .
Fluoroorganic compounds are important in pharmaceutical, agrochemical, and medicinal chemistry because the judicious placement of fluorine atoms in a molecule can have a significant influence on its chemical and physical properties . While the steric impact of replacing a hydrogen (1H) atom with fluorine is minimal, the electron withdrawing and inductive field effects from a single fluorine nucleus are profound, affecting such properties as acidity, lipophilicity, and polarity .
Fluoroorganic compounds are important in pharmaceutical, agrochemical, and medicinal chemistry because the judicious placement of fluorine atoms in a molecule can have a significant influence on its chemical and physical properties . While the steric impact of replacing a hydrogen (1H) atom with fluorine is minimal, the electron withdrawing and inductive field effects from a single fluorine nucleus are profound, affecting such properties as acidity, lipophilicity, and polarity .
Safety And Hazards
properties
IUPAC Name |
1-butyl-3-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F/c1-2-3-5-9-6-4-7-10(11)8-9/h4,6-8H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEOYXOVVVGANV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174692 | |
Record name | Benzene, 1-butyl-3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-3-fluorobenzene | |
CAS RN |
20651-66-5 | |
Record name | 1-Butyl-3-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20651-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-butyl-3-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020651665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-butyl-3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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